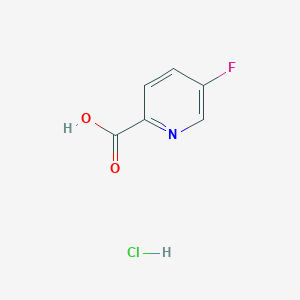

5-Fluoropyridine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4FNO2 . It has a molecular weight of 141.10 g/mol . The IUPAC name for this compound is 5-fluoropyridine-2-carboxylic acid .

Synthesis Analysis

There are several methodologies for the synthesis of substituted pyridines with diverse functional groups . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

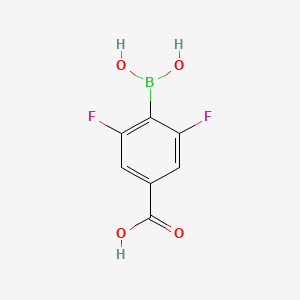

The molecular structure of 5-Fluoropyridine-2-carboxylic acid can be represented by the canonical SMILES stringC1=CC(=NC=C1F)C(=O)O . The InChI representation is InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) . Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoropyridine-2-carboxylic acid include a molecular weight of 141.10 g/mol, an XLogP3-AA value of 0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 1, an exact mass of 141.02260653 g/mol, a monoisotopic mass of 141.02260653 g/mol, a topological polar surface area of 50.2 Ų, and a heavy atom count of 10 .科学的研究の応用

Synthesis of Fluorinated Pyridines

The synthesis of fluorinated pyridines, including 5-Fluoropyridine-2-carboxylic acid hydrochloride, has been explored in various studies. For instance, the Balz-Schiemann reaction has been utilized to achieve fluorination of pyridines, demonstrating its potential in creating new antibacterial agents, such as enoxacin, a pyridonecarboxylic acid (Matsumoto et al., 1984).

Novel Syntheses and Structural Insights

Research has shown novel ways to synthesize related compounds and provided insights into their structures. For example, the synthesis of 2-Amino-5-Fluoropyridine, an important intermediate for peptide deformylase inhibitors, has been developed using an innovative route, emphasizing the compound's significance in pharmaceutical research (Ying-qi, 2008).

Development of Chemosensors

The compound's derivatives have been used in developing chemosensors. For instance, a study described the synthesis of a porphyrin-appended terpyridine as a chemosensor for cadmium, based on fluorescent enhancement, indicating the compound's utility in environmental monitoring and analysis (Luo et al., 2007).

Applications in Contact Lens Material

Interestingly, derivatives of this compound have been investigated for their use in contact lens materials. A study examined the physical properties of soft contact lenses containing 3-fluoropyridine-4-carboxylic acid, highlighting its potential in enhancing lens wettability and UV-blocking capabilities (Kim & Sung, 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Fluorinated pyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

Fluoropyridines, as a class, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This suggests that 5-Fluoropyridine-2-carboxylic acid hydrochloride might interact with its targets in a unique manner, potentially leading to different biological effects.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

The presence of fluorine atoms in the compound could potentially lead to unique biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.

特性

IUPAC Name |

5-fluoropyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBXHNCCBIMEOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。